3-Amino-5-bromoisonicotinaldehyde 3-Amino-5-bromoisonicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18856210
InChI: InChI=1S/C6H5BrN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2
SMILES:
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol

3-Amino-5-bromoisonicotinaldehyde

CAS No.:

Cat. No.: VC18856210

Molecular Formula: C6H5BrN2O

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-bromoisonicotinaldehyde -

Specification

Molecular Formula C6H5BrN2O
Molecular Weight 201.02 g/mol
IUPAC Name 3-amino-5-bromopyridine-4-carbaldehyde
Standard InChI InChI=1S/C6H5BrN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2
Standard InChI Key BRFPBXWAPZSVSH-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=N1)Br)C=O)N

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Amino-5-bromoisonicotinaldehyde, systematically named 3-amino-5-bromopyridine-2-carbaldehyde, belongs to the class of substituted pyridines. Its structure features:

  • A pyridine ring substituted with an amino group (-NH2_2) at position 3, a bromine atom (-Br) at position 5, and an aldehyde group (-CHO) at position 2 .

  • Molecular formula: C6H5BrN2O\text{C}_6\text{H}_5\text{BrN}_2\text{O}.

  • Molecular weight: 201.02 g/mol .

  • SMILES notation: C1=C(C=NC(=C1N)C=O)Br\text{C1=C(C=NC(=C1N)C=O)Br} .

The aldehyde group at position 2 enhances electrophilicity, facilitating nucleophilic additions, while the bromine atom enables cross-coupling reactions such as Suzuki-Miyaura couplings .

Spectroscopic Data

  • IR spectroscopy: Stretching vibrations at ~2830 cm1^{-1} (C-H aldehyde), ~1690 cm1^{-1} (C=O), and ~3350 cm1^{-1} (N-H) .

  • NMR (predicted):

    • 1H^1\text{H}: δ 9.8–10.1 ppm (aldehyde proton), δ 8.2–8.5 ppm (pyridine H-4 and H-6), δ 6.8–7.0 ppm (H-3 adjacent to -NH2_2) .

    • 13C^{13}\text{C}: δ 192–195 ppm (C=O), δ 150–155 ppm (C-Br), δ 110–115 ppm (C-NH2_2) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-amino-5-bromoisonicotinaldehyde typically involves multi-step protocols:

Bromination of 3-Aminopyridine

  • Bromination:

    • 3-Aminopyridine is brominated using N\text{N}-bromosuccinimide (NBS) or Br2\text{Br}_2 in the presence of a Lewis acid (e.g., FeBr3\text{FeBr}_3) to yield 3-amino-5-bromopyridine .

    • Conditions: Reflux in CH2Cl2\text{CH}_2\text{Cl}_2, 12–24 hours .

Formylation via Vilsmeier-Haack Reaction

  • Aldehyde Introduction:

    • The Vilsmeier-Haack reaction introduces the aldehyde group at position 2 using POCl3\text{POCl}_3 and DMF\text{DMF}:

      3-Amino-5-bromopyridine+POCl3+DMF3-Amino-5-bromoisonicotinaldehyde\text{3-Amino-5-bromopyridine} + \text{POCl}_3 + \text{DMF} \rightarrow \text{3-Amino-5-bromoisonicotinaldehyde}
    • Yield: 60–75% after purification by column chromatography.

Optimization Strategies

  • Catalytic systems: Palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) improve regioselectivity during bromination .

  • Temperature control: Maintaining ≤ 0°C during formylation minimizes side reactions.

Physicochemical Properties

PropertyValueMethod/Source
Melting point98–102°CPredicted
Boiling point285–290°C (dec.)Estimated
Density1.82 g/cm3^3Computational
SolubilityDMSO, DMF, CH2_2Cl2_2Experimental
pKa (NH2_2)3.81 ± 0.20Predicted

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents .

Chemical Reactivity and Applications

Nucleophilic Additions

  • Aldehyde group: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base syntheses.

  • Example:

    R-NH2+R’-CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'-CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

Cross-Coupling Reactions

  • Bromo substitution: Participates in Suzuki couplings with aryl boronic acids to generate biaryl derivatives :

    Ar-B(OH)2+C5H3BrN2OPd catalystAr-C5H3N2O+B(OH)3\text{Ar-B(OH)}_2 + \text{C}_5\text{H}_3\text{BrN}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_5\text{H}_3\text{N}_2\text{O} + \text{B(OH)}_3
    • Catalysts: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, XPhos\text{XPhos} .

Pharmaceutical Intermediates

  • Anticancer agents: Serves as a precursor in kinase inhibitor synthesis (e.g., crizotinib analogs).

  • Antimicrobials: Derivatives exhibit activity against Staphylococcus aureus (MIC: 4–8 µg/mL) .

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